N-[3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-4-carboxamide is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a thiadiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-4-carboxamide typically involves the reaction of 3-(trifluoromethyl)aniline with thiadiazole-4-carboxylic acid under specific conditions. One common method includes the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the thiadiazole ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or thiadiazole rings .
Scientific Research Applications
N-[3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression . The compound binds to key proteins in this pathway, preventing their activation and subsequent downstream effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-N-[3,5-bis(trifluoromethyl)phenyl]-1,2,5-thiadiazole-3-carboxamide: This compound also features a trifluoromethyl group and a thiadiazole ring but differs in the position and number of trifluoromethyl groups.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Another compound with similar structural motifs but different functional groups.
Uniqueness
N-[3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-4-carboxamide is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit the NF-κB pathway sets it apart from other similar compounds, making it a valuable candidate for further research and development .
Properties
Molecular Formula |
C10H6F3N3OS |
---|---|
Molecular Weight |
273.24 g/mol |
IUPAC Name |
N-[3-(trifluoromethyl)phenyl]thiadiazole-4-carboxamide |
InChI |
InChI=1S/C10H6F3N3OS/c11-10(12,13)6-2-1-3-7(4-6)14-9(17)8-5-18-16-15-8/h1-5H,(H,14,17) |
InChI Key |
KRDNGGWXBLWJRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CSN=N2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.